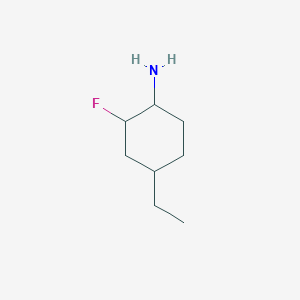

4-Ethyl-2-fluorocyclohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16FN |

|---|---|

Molecular Weight |

145.22 g/mol |

IUPAC Name |

4-ethyl-2-fluorocyclohexan-1-amine |

InChI |

InChI=1S/C8H16FN/c1-2-6-3-4-8(10)7(9)5-6/h6-8H,2-5,10H2,1H3 |

InChI Key |

PBBZDOGLJAXQOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C(C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 2 Fluorocyclohexan 1 Amine and Its Stereoisomers

Retrosynthetic Strategies for Fluorinated Cyclohexanamines

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials. numberanalytics.com For 4-Ethyl-2-fluorocyclohexan-1-amine, this process involves key disconnections of the carbon-fluorine and carbon-nitrogen bonds, as well as considering the stereochemical relationships between the substituents on the cyclohexane (B81311) ring.

Disconnection Approaches for the Fluorine Moiety Installation

The introduction of a fluorine atom onto a cyclohexane ring can be approached in several ways. A primary retrosynthetic disconnection involves breaking the C-F bond, leading to a cyclohexyl precursor that can be fluorinated. This can be envisioned through either an electrophilic or nucleophilic fluorination strategy.

Electrophilic Fluorination: This approach involves the reaction of an enolate or enamine derivative of a corresponding cyclohexanone (B45756) with an electrophilic fluorine source, such as Selectfluor®. nih.gov The retrosynthetic precursor would be a 4-ethylcyclohexanone (B1329521) derivative. The stereochemical outcome at the C-F bond can be influenced by the choice of chiral catalysts or auxiliaries. nih.govprinceton.edu

Nucleophilic Fluorination: Alternatively, the fluorine atom can be introduced via a nucleophilic substitution reaction. This would involve a precursor with a good leaving group (e.g., a tosylate or halide) at the C-2 position, which is then displaced by a fluoride (B91410) source. The stereochemistry of this reaction is typically controlled by an SN2 mechanism, leading to inversion of configuration at the reaction center.

Strategies for Amine Functionality Introduction

The primary amine group in the target molecule can be retrosynthetically disconnected to reveal several potential precursors.

Reductive Amination: A common and effective strategy is the reductive amination of a ketone. pearson.com In this case, the precursor would be 4-ethyl-2-fluorocyclohexanone. This ketone can be reacted with ammonia (B1221849) or a protected amine source in the presence of a reducing agent to form the desired amine. pearson.com The stereochemical control of the newly formed stereocenter at C-1 is a critical consideration in this step.

From an Azide (B81097): Another approach involves the introduction of an azide group, which can then be reduced to the primary amine. This would involve a precursor like 2-azido-4-ethyl-1-fluorocyclohexane. The azide can be introduced via nucleophilic substitution of a suitable leaving group.

From a Nitrile: The amine functionality can also be derived from the reduction of a nitrile group. This would require a precursor such as 4-ethyl-2-fluoro-1-cyanocyclohexane. The nitrile group can be introduced through various methods, including nucleophilic attack of a cyanide ion on a suitable electrophile. youtube.com

Methodologies for Stereocenter Construction

The target molecule, this compound, possesses three stereocenters at positions 1, 2, and 4 of the cyclohexane ring. The relative and absolute stereochemistry of these centers is crucial for the molecule's properties and biological activity. The construction of these stereocenters can be achieved through several methodologies. nih.gov

Diastereoselective Reactions: The relative stereochemistry between the substituents can be controlled through diastereoselective reactions. For instance, the hydrogenation of a substituted cyclohexene (B86901) precursor can lead to the preferential formation of one diastereomer over another, depending on the directing influence of the existing substituents and the catalyst used.

Enantioselective Catalysis: To control the absolute stereochemistry and obtain a single enantiomer, enantioselective catalysis is often employed. princeton.edu This can involve the use of chiral catalysts for key bond-forming reactions, such as fluorination, amination, or ring-forming reactions. nih.govprinceton.edu For example, chiral organocatalysts have been successfully used for the enantioselective α-fluorination of ketones. princeton.edu

Direct and Convergent Synthetic Routes

Direct and convergent synthetic routes aim to build the target molecule in a few steps with high efficiency. These strategies often involve powerful bond-forming reactions that can assemble the core structure with the desired functionalities in a single or a few pot operations.

Catalytic Enantioselective and Diastereoselective Fluorination Protocols

Recent advances in catalysis have provided powerful tools for the stereoselective introduction of fluorine into organic molecules.

Enantioselective Fluorination of Ketones: As mentioned in the retrosynthesis, the enantioselective fluorination of a 4-ethylcyclohexanone precursor is a viable strategy. This can be achieved using chiral catalysts, such as chiral amine catalysts or metal complexes with chiral ligands, in combination with an electrophilic fluorine source. nih.govprinceton.edu These methods can provide access to enantioenriched 4-ethyl-2-fluorocyclohexanone, which can then be converted to the target amine.

Diastereoselective Fluorination: In cases where a stereocenter is already present in the molecule, diastereoselective fluorination can be employed to control the stereochemistry of the newly introduced fluorine atom. The existing stereocenter can direct the approach of the fluorinating agent, leading to the preferential formation of one diastereomer. For example, the fluorination of an enolate derived from a chiral ketone can proceed with high diastereoselectivity.

A summary of catalysts used in enantioselective fluorination is presented below:

| Catalyst Type | Substrate | Fluorinating Agent | Enantioselectivity (ee) | Reference |

| Chiral Anion Phase-Transfer | α-Substituted Cyclohexanones | Selectfluor® | High | nih.gov |

| Primary Amine Functionalized Cinchona Alkaloid | Cyclic Ketones | NFSI | High | princeton.edu |

| Palladium Complexes | β-Ketoesters | NFSI | High | nih.gov |

| Nickel Complexes | β-Ketoesters | N/A | Up to 99% | nih.gov |

| Titanium Complexes | 1,3-Dicarbonyl Compounds | Selectfluor® | Up to 90% | researchgate.net |

Ring-Forming Reactions for Functionalized Cyclohexanes (e.g., [4+2] cycloadditions)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for constructing six-membered rings with good stereocontrol. numberanalytics.comnih.gov This reaction involves the combination of a conjugated diene and a dienophile to form a cyclohexene derivative. numberanalytics.com

For the synthesis of this compound, a potential Diels-Alder strategy would involve a diene bearing the ethyl group and a dienophile containing the fluorine and a precursor to the amine functionality. For example, a reaction between 1-ethyl-1,3-butadiene and a fluorinated nitroalkene could provide a cyclohexene ring with the desired substituents in place. Subsequent reduction of the double bond and the nitro group would yield the target molecule. The stereochemistry of the cycloaddition is governed by the endo rule and can be influenced by the use of chiral Lewis acid catalysts to achieve enantioselectivity.

Recent developments have expanded the scope of [4+2] cycloadditions for the synthesis of functionalized cyclohexenes and cyclohexylamines. nih.govacs.orgnih.gov These methods often utilize cascade reactions or photoredox catalysis to achieve high efficiency and stereoselectivity. nih.govnih.gov

Direct Amination and Reductive Amination Strategies

Direct and reductive amination represent prominent methods for the synthesis of this compound. These strategies are valued for their efficiency, often allowing for a one-pot reaction that converts a carbonyl group to an amine. wikipedia.org

Reductive amination typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org In the context of synthesizing this compound, the precursor would be 4-ethyl-2-fluorocyclohexanone. The process begins with the formation of an intermediate imine or enamine, which is then reduced to the final amine product. organicchemistrytutor.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org For instance, sodium cyanoborohydride (NaBH3CN) is particularly effective as it is selective for the reduction of the iminium ion over the ketone starting material. organicchemistrytutor.com This selectivity prevents the competing reduction of the carbonyl group and allows for a one-pot procedure where the ketone, amine, and reducing agent are all present in the same reaction vessel. wikipedia.orgorganicchemistrytutor.com The reaction is typically carried out under mildly acidic conditions (pH ~5) to facilitate imine formation. organicchemistrytutor.com

The choice of the amine source is critical in determining the final product. For the synthesis of a primary amine like this compound, ammonia is the required nitrogen source. However, the direct use of ammonia can sometimes lead to the formation of secondary and tertiary amine byproducts through over-alkylation. wikipedia.org To circumvent this, alternative ammonia sources or specific reaction conditions may be employed.

Recent advancements in biocatalysis have introduced the use of reductive aminases (RedAms) for direct reductive amination. researchgate.net These enzymes offer high selectivity and can operate under mild conditions, making them an attractive green alternative to traditional chemical methods. wikipedia.orgresearchgate.net

Table 1: Comparison of Direct and Indirect Reductive Amination

| Feature | Direct Reductive Amination | Indirect Reductive Amination |

|---|---|---|

| Procedure | One-pot synthesis; carbonyl, amine, and reducing agent are mixed together. wikipedia.org | Stepwise process; the imine is formed and isolated before reduction. wikipedia.org |

| Common Reducing Agents | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), Catalytic Hydrogenation. wikipedia.org | Sodium borohydride (NaBH4). |

| Advantages | Procedural simplicity, often higher overall yield. | Can be useful when the imine is stable and easy to isolate, may offer better control in some cases. |

| Disadvantages | Potential for side reactions like reduction of the starting carbonyl. | Requires an additional isolation step, potentially lowering the overall yield. |

Divergent Synthetic Pathways from Precursor Molecules

Synthesis from Fluorinated Cyclohexanone Derivatives

A key precursor for the synthesis of this compound is 4-ethyl-2-fluorocyclohexanone. The synthesis of this fluorinated ketone itself is a critical step. One patented method for a similar compound, 4-fluorocyclohexanone, involves the reaction of 1,4-cyclohexanedione (B43130) monoethylene ketal with a fluorinating agent in the presence of an organic base. google.com This is followed by hydrogenation and deprotection to yield the desired fluorinated cyclohexanone. google.com The use of an organic base is crucial for achieving high selectivity and purity. google.com

Once 4-ethyl-2-fluorocyclohexanone is obtained, it can be converted to the target amine via reductive amination as previously described. The stereochemistry of the final product will be influenced by the stereochemistry of the starting ketone and the reaction conditions of the amination process.

Late-Stage Fluorination and Amination of Cyclohexane Scaffolds

An alternative approach involves introducing the fluorine and amine functionalities at a later stage in the synthesis, starting from a pre-existing cyclohexane scaffold. This can be advantageous for creating a diverse range of analogs.

For instance, a synthesis could begin with a suitable ethyl-substituted cyclohexanol (B46403) or cyclohexene. The introduction of the fluorine atom can be achieved through various fluorinating agents. The subsequent conversion of a hydroxyl group to an amine, or the direct amination of a ketone, would then follow.

Transformation of Dihydroaromatic or Partially Saturated Precursors (e.g., Birch reduction intermediates)

The Birch reduction of aromatic precursors offers a powerful method for accessing partially saturated cyclohexane rings. A relevant example, although for a different fluorinated cyclohexylamine (B46788), starts with the Birch reduction of benzonitrile. nih.govbeilstein-journals.org The resulting diene can then undergo a series of transformations, including epoxidation and hydrofluorination, to introduce the desired functional groups. nih.govbeilstein-journals.org A final reduction of the nitrile group then yields the amine. nih.govbeilstein-journals.org This strategy allows for the construction of specific stereoisomers. nih.govbeilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. In the context of synthesizing this compound, several strategies can be adopted to enhance the sustainability of the process.

The use of biocatalysts, such as reductive aminases, is a prime example of a green approach. researchgate.net These enzymes operate in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. researchgate.net

Solvent selection is another critical aspect. The use of greener solvents, or even solvent-free conditions, can significantly reduce the environmental footprint of a synthesis. organic-chemistry.org For example, some reductive amination reactions have been successfully carried out using water as a solvent. nih.gov

Furthermore, optimizing reaction conditions to improve atom economy—the measure of how much of the starting materials end up in the final product—is a core principle of green chemistry. This can be achieved by minimizing the use of protecting groups and developing more direct synthetic routes.

Stereochemical Landscape and Conformational Analysis of 4 Ethyl 2 Fluorocyclohexan 1 Amine

Isomeric Forms: Enantiomers and Diastereomers

The presence of three chiral centers in 4-Ethyl-2-fluorocyclohexan-1-amine—at carbons 1, 2, and 4—gives rise to a number of possible stereoisomers. Specifically, there can be 2^3 = 8 stereoisomers, which exist as four pairs of enantiomers. These pairs of enantiomers are diastereomers of one another. studysmarter.co.ukopenstax.orglibretexts.orgpressbooks.pub

The spatial arrangement of the ethyl, fluoro, and amino groups relative to each other defines whether a particular isomer is cis or trans. For instance, in a 1,2-disubstituted cyclohexane (B81311), if both substituents are on the same side of the ring (both pointing up or both pointing down), it is the cis isomer. If they are on opposite sides, it is the trans isomer. youtube.com Similarly, the relationship between the substituents at positions 1 and 4, and 2 and 4 will also be either cis or trans. This results in a variety of diastereomeric forms, each with a unique three-dimensional arrangement and, consequently, distinct physical and chemical properties. studysmarter.co.uk

Chair-Chair Interconversion Dynamics and Energy Barriers

At room temperature, cyclohexane and its derivatives are not static but undergo a rapid conformational change known as a chair-chair interconversion or "ring flip". masterorganicchemistry.compressbooks.pub During this process, axial substituents become equatorial and vice versa, while the "up" or "down" orientation of each substituent relative to the ring's average plane is maintained. masterorganicchemistry.com

The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10 kcal/mol (about 45 kJ/mol). masterorganicchemistry.comutexas.edu This barrier is low enough that at room temperature, the interconversion is rapid, with millions of flips occurring per second. pressbooks.publibretexts.org The transition state for this process is a high-energy "half-chair" conformation. masterorganicchemistry.comutexas.edu The presence of substituents on the ring can influence the height of this energy barrier, though the fundamental process of interconversion remains the same.

Substituent Effects on Cyclohexane Conformation

The stability of a particular chair conformation is significantly influenced by the spatial arrangement of its substituents.

Axial-Equatorial Preferences of Ethyl, Fluoro, and Amino Groups

Substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial position to minimize steric strain. libretexts.org The measure of this preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

| Substituent | A-value (kcal/mol) |

| Ethyl (-CH2CH3) | ~1.75 |

| Fluoro (-F) | ~0.24-0.35 |

| Amino (-NH2) | ~1.2-1.7 |

Note: A-values can vary slightly depending on the source and experimental conditions. masterorganicchemistry.comlibretexts.org

Based on these values, the bulky ethyl group has a strong preference for the equatorial position. The amino group also shows a significant preference for the equatorial position. The smaller fluorine atom has a much weaker preference for the equatorial position. masterorganicchemistry.comlibretexts.org

1,3-Diaxial Interactions and Steric Strain Analysis

The primary reason for the equatorial preference of substituents is the avoidance of 1,3-diaxial interactions. pressbooks.pub These are repulsive steric interactions that occur between an axial substituent and the axial hydrogen atoms (or other axial substituents) located on the third carbon atoms relative to it. youtube.comucla.edu These interactions are a form of gauche strain, similar to that observed in butane. libretexts.orglibretexts.org

In a conformation of this compound where the ethyl group is axial, it would experience significant steric strain from the axial hydrogens at the C2 and C6 positions. Similarly, an axial amino group would interact with axial hydrogens at C3 and C5, and an axial fluorine would interact with axial hydrogens at C1 and C3. The total steric strain in a given conformation is the sum of all such 1,3-diaxial interactions. masterorganicchemistry.com The most stable conformation will be the one that minimizes these unfavorable interactions, which is typically achieved by placing the largest groups in equatorial positions. pressbooks.pub

Dipole-Dipole Interactions and Electronic Effects on Conformation

Beyond steric effects, electronic interactions can also influence conformational preferences. Both the C-F and C-N bonds are polar, creating dipole moments within the molecule. solubilityofthings.comlibretexts.org These dipoles can interact with each other and with other polar bonds in the ring. The strength and orientation of these dipole-dipole interactions depend on the relative positions of the substituents (axial vs. equatorial) and can either stabilize or destabilize a particular conformation. mri-q.com

For instance, in some dihalocyclohexanes, electrostatic interactions have been shown to influence the conformational equilibrium. acs.org While 1,3-diaxial interactions are primarily repulsive, attractive dipole-dipole interactions or other electronic effects could, in some specific geometric arrangements, slightly counteract the steric preference for the equatorial position. However, for most substituted cyclohexanes, steric factors are the dominant force in determining conformational stability.

Methodologies for Isomer Separation and Enantiopurification

The separation of the various stereoisomers of this compound presents a significant chemical challenge.

Diastereomer Separation: Diastereomers have different physical properties, such as boiling points and solubilities, which can sometimes be exploited for separation by conventional methods like fractional distillation or crystallization. nih.gov However, for complex mixtures, chromatographic techniques are often more effective. High-performance liquid chromatography (HPLC), particularly on normal-phase columns (like silica (B1680970) or cyano), can be effective for separating diastereomers. chromforum.orgresearchgate.net The choice of the stationary phase and mobile phase is critical and often determined through trial and error. chromforum.org

Enantiopurification: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. Two primary strategies are employed for enantiopurification:

Chiral Derivatization: The mixture of enantiomers can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. nih.govresearchgate.net These diastereomers can then be separated using standard chromatographic techniques. nih.govresearchgate.net Afterward, the derivatizing agent is cleaved to yield the pure enantiomers. For chiral amines, reagents like Mosher's acid or other chiral acids are often used. tcichemicals.com

Chiral Chromatography: This method involves the use of a chiral stationary phase (CSP) in HPLC. yakhak.org The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus separation. Polysaccharide-based CSPs are commonly used for the separation of chiral amines. yakhak.org This technique can be used for both analytical determination of enantiomeric purity and for preparative-scale separation.

Computational Chemistry and Theoretical Investigations of 4 Ethyl 2 Fluorocyclohexan 1 Amine

Quantum Mechanical Studies of Electronic Structure and Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and geometric parameters.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT methods are used to determine the optimized geometry and electronic properties of the ground state of 4-Ethyl-2-fluorocyclohexan-1-amine.

In a typical DFT study, various functionals, such as B3LYP or M06-2X, are paired with a basis set, for instance, 6-311++G(d,p), to perform calculations. These calculations would yield the optimized bond lengths, bond angles, and dihedral angles for the different possible stereoisomers and conformers of the molecule. The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data. For fluorinated compounds, the inclusion of polarization and diffuse functions in the basis set is particularly important for accurately describing the electronic distribution around the electronegative fluorine atom.

The ground state energy of each conformer can be calculated, allowing for a comparison of their relative stabilities. For this compound, this would involve analyzing the various chair and boat conformations and determining the most stable arrangement of the ethyl, fluoro, and amine substituents. The stability is largely influenced by steric and electronic effects, such as 1,3-diaxial interactions.

A representative table of calculated ground state energies for different conformers of a substituted cyclohexane (B81311), obtained through DFT calculations, is shown below. Please note that these are illustrative values for a generic substituted cyclohexane and not specific to this compound, as direct computational data for this exact molecule is not publicly available.

| Conformer | Functional/Basis Set | Relative Energy (kcal/mol) |

| Chair (equatorial) | B3LYP/6-31G(d) | 0.00 |

| Chair (axial) | B3LYP/6-31G(d) | 1.85 |

| Twist-Boat | B3LYP/6-31G(d) | 5.50 |

| Boat | B3LYP/6-31G(d) | 6.40 |

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide more accurate energy calculations. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are employed for this purpose. While computationally more demanding than DFT, these methods are valuable for benchmarking the results obtained from DFT and for calculating highly accurate single-point energies of the optimized geometries.

For this compound, ab initio calculations would be particularly useful in refining the relative energies of the different conformers, especially in cases where the energy differences are small. A study on cyclohexane itself using ab initio molecular orbital theory has shown that the chair conformation is the lowest energy structure, with the twist-boat being a minimum lying significantly higher in energy, and the boat form being a transition state. epa.gov These fundamental findings provide a solid foundation for understanding the conformational preferences of substituted cyclohexanes. epa.govacs.orgijert.orgijert.org

Molecular Orbital Analysis (HOMO-LUMO, NBO)

The electronic properties and reactivity of a molecule can be further understood by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For fluorinated aliphatic amines, the presence of the electronegative fluorine atom and the nitrogen lone pair would significantly influence the energies and distributions of these frontier orbitals. researchgate.netsemanticscholar.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis can quantify hyperconjugative interactions, such as the delocalization of electron density from a bonding orbital to an antibonding orbital, which contribute to the stability of certain conformations. rsc.org For this compound, NBO analysis would reveal the nature of the C-F, C-N, and C-C bonds, as well as the interactions involving the lone pairs on the nitrogen and fluorine atoms. rsc.orgresearchgate.net These interactions play a crucial role in determining the preferred geometry and reactivity of the molecule.

Conformational Energy Landscape Mapping and Global Minima Identification

The conformational flexibility of the cyclohexane ring in this compound gives rise to a complex potential energy surface with multiple minima corresponding to different stable conformations. Mapping this conformational energy landscape is essential for identifying the global minimum energy structure and understanding the dynamic equilibrium between different conformers. chemrxiv.orgrsc.orgresearchgate.net

Computational methods are employed to systematically explore the potential energy surface. This can be achieved through techniques such as relaxed potential energy surface scans, where key dihedral angles are systematically varied, and the energy is minimized at each step. The resulting energy profile reveals the various chair, boat, and twist-boat conformations and the transition states that connect them.

The identification of the global minimum is critical as it represents the most populated conformation at equilibrium and is therefore the most likely to be observed experimentally. The relative energies of the other low-lying conformers determine their populations according to the Boltzmann distribution.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the spectra.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

The calculated NMR parameters are highly sensitive to the molecular geometry. Therefore, accurate prediction of chemical shifts requires a high-quality optimized geometry. By calculating the NMR parameters for each of the low-energy conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be directly compared with the experimental spectrum. This comparison can help in the assignment of experimental peaks and in confirming the conformational equilibrium of the molecule in solution. nih.gov

For this compound, the chemical shifts of the protons and carbons near the fluorine, nitrogen, and ethyl groups would be particularly informative. The electronegativity of the fluorine atom is expected to cause a significant downfield shift for nearby nuclei. The orientation of the substituents (axial vs. equatorial) will also have a pronounced effect on the chemical shifts and coupling constants, providing a clear spectroscopic signature of the dominant conformation.

Below is an illustrative table of predicted ¹H NMR chemical shifts for a hypothetical substituted cyclohexane, demonstrating the expected differences between axial and equatorial protons.

| Proton | Predicted Chemical Shift (ppm) - Axial | Predicted Chemical Shift (ppm) - Equatorial |

| H-1 | 2.85 | 3.50 |

| H-2 | 1.60 | 1.95 |

| H-3 | 1.30 | 1.75 |

| H-4 | 1.45 | 1.80 |

Vibrational Frequencies and Intensities

Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. For a substituted cyclohexane like this compound, these calculations would reveal characteristic vibrational modes associated with its functional groups and stereochemistry.

Studies on fluorinated cyclohexanes and other substituted cyclohexanes have demonstrated that the chair conformation is typically the most energetically favored. nih.govroyalsocietypublishing.org However, the presence of bulky substituents can lead to other conformations, such as a 'half chair'. nih.gov For this compound, computational models would likely predict various conformers (e.g., with ethyl and amino groups in equatorial or axial positions) and calculate their relative energies to identify the most stable structures.

The vibrational frequencies are highly sensitive to the molecular structure and the nature of the chemical bonds. For instance, the C-F bond introduces a strong absorption band in the infrared spectrum, and its position can be influenced by the surrounding chemical environment. Similarly, the N-H stretching vibrations of the amine group and the various C-H stretching and bending modes of the ethyl and cyclohexane moieties would be identified. nih.gov

Torsion-vibration interactions, especially involving methyl or ethyl groups attached to a planar or near-planar ring system, can complicate the vibrational spectra. flinders.edu.au In the case of this compound, the interaction between the ethyl group's internal rotation and other low-frequency vibrations of the cyclohexane ring could lead to shifts in the observed frequencies and a reduction in the effective torsional constant. flinders.edu.au

An illustrative set of predicted vibrational frequencies for a model fluorinated cyclohexylamine (B46788), based on DFT calculations for similar structures, is presented below.

Table 1: Illustrative Calculated Vibrational Frequencies for a Model Fluorinated Cyclohexylamine (Note: This data is representative and based on studies of analogous compounds, not a direct calculation for this compound.)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 | Medium |

| N-H Stretch (symmetric) | 3360 | Medium |

| C-H Stretch (ethyl & ring) | 2850-3000 | Strong |

| C-F Stretch | 1050-1150 | Strong |

| C-N Stretch | 1200 | Medium |

| CH₂ Scissoring | 1450 | Medium |

| Ring Vibrations | 800-1200 | Variable |

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, theoretical studies could explore various synthetic and functionalization reactions.

Research into the synthesis of fluorinated amines often involves nucleophilic substitution or electrophilic fluorination. dntb.gov.uanih.gov Theoretical studies can model these reactions to understand their stereoselectivity and regioselectivity. For example, in the synthesis of related compounds, computational models have been used to explain the preference for certain stereoisomers. nih.gov

The reactivity of the amine and fluoro groups can also be investigated. For instance, theoretical calculations can model the reaction of the amine group with various electrophiles or the potential for elimination reactions involving the fluorine atom. acs.org The study of reaction mechanisms for fluorinated compounds is an active area of research, with recent advances in understanding the fluorination of alkenes and the synthesis of complex fluorinated molecules. nih.gov

A hypothetical reaction pathway for the synthesis of a fluorinated cyclohexylamine could be modeled as follows, with calculated activation energies providing insight into the reaction kinetics.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Fluorinated Cyclohexylamine Synthesis Step (Note: This data is representative and based on studies of analogous compounds, not a direct calculation for this compound.)

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |

| Nucleophilic Attack | Cyclohexene (B86901) + F- | 25 | Fluorocyclohexane |

| Amination | Fluorocyclohexane + NH₂- | 30 | Aminofluorocyclohexane |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. osti.govnih.gov

For this compound, MD simulations could reveal how the molecule behaves in different solvent environments. The presence of both a hydrogen-bond-donating amine group and a polar C-F bond would lead to significant interactions with polar solvents. nih.gov MD simulations can quantify these interactions by calculating properties such as the radial distribution function between the solute and solvent molecules. researchgate.net

These simulations can also explore the conformational landscape of the molecule, showing the transitions between different chair and boat conformations and the orientation of the ethyl and fluoro substituents. mdpi.com The flexibility of the cyclohexane ring and the attached functional groups can be crucial for its biological activity or material properties. nih.gov

The lipophilicity (logP), a key parameter for drug design, can also be estimated through computational methods, and MD simulations can provide insights into how fluorination affects this property. chapman.edu

An example of data that could be derived from an MD simulation is the analysis of hydrogen bonding between the amine group and water molecules in an aqueous solution.

Table 3: Illustrative Hydrogen Bond Analysis from a Molecular Dynamics Simulation of a Model Fluorinated Cyclohexylamine in Water (Note: This data is representative and based on studies of analogous compounds, not a direct calculation for this compound.)

| Simulation Time (ps) | Number of Amine-Water Hydrogen Bonds | Average H-Bond Distance (Å) |

| 0 | 2 | 2.1 |

| 100 | 3 | 2.0 |

| 200 | 2 | 2.2 |

| 300 | 3 | 1.9 |

| 400 | 2 | 2.1 |

| 500 | 2 | 2.0 |

Applications of 4 Ethyl 2 Fluorocyclohexan 1 Amine As a Core Building Block in Organic Synthesis

Stereoselective Transformations Leveraging the Cyclohexanamine MoietyThe scientific literature does not contain examples of stereoselective transformations that utilize 4-Ethyl-2-fluorocyclohexan-1-amine.

Due to the absence of any specific data, the creation of data tables and detailed research findings for "this compound" is not feasible.

A table of mentioned compounds, as requested, cannot be generated as no related compounds were discussed in the context of this compound.

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Ethyl-2-fluorocyclohexan-1-amine and its derivatives will likely be driven by the principles of green chemistry, focusing on efficiency, safety, and reduced environmental impact. numberanalytics.comeurekalert.org Key areas of development include:

Electrochemical and Photochemical Fluorination: These methods offer alternatives to traditional fluorinating agents, which can be hazardous. numberanalytics.comnumberanalytics.com Electrochemical fluorination uses an electric current to drive the reaction, while photochemical fluorination employs light, often under mild conditions. numberanalytics.comnumberanalytics.com These techniques could provide highly selective and efficient pathways to introduce the fluorine atom at the C2 position of the ethylcyclohexane (B155913) backbone. numberanalytics.com

Biocatalysis: The use of enzymes, such as fluorinases or engineered cytochrome P450s, presents a green and highly selective method for C-F bond formation. numberanalytics.comnih.gov Enzymatic kinetic resolution could also be employed to separate stereoisomers of this compound, yielding enantiomerically pure compounds. nih.gov

Continuous Flow Chemistry: The adoption of continuous flow reactors for fluorination and subsequent amination reactions can enhance safety, improve reaction control, and allow for easier scalability. archivemarketresearch.comsciencedaily.com This approach is particularly advantageous for handling reactive intermediates and hazardous reagents. sciencedaily.com

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Electrochemical Fluorination | High selectivity, mild conditions, minimal waste. numberanalytics.com | Requires specialized equipment, potential for scalability issues. numberanalytics.com |

| Photochemical Fluorination | Versatile, mild conditions, high selectivity. numberanalytics.com | Requires a suitable light source, potential for side reactions. numberanalytics.com |

| Enzymatic Synthesis | High enantioselectivity, environmentally benign. numberanalytics.comnih.gov | Enzyme stability and availability, limited substrate scope. |

| Continuous Flow Chemistry | Enhanced safety, precise reaction control, scalability. archivemarketresearch.com | Initial equipment setup cost, potential for clogging. |

Exploration of Novel Catalytic Transformations Involving this compound

The amine functionality in this compound makes it a valuable building block and a potential organocatalyst. Future research will likely explore its utility in a variety of catalytic transformations:

Asymmetric Catalysis: The chiral centers in this compound could be exploited to use the molecule or its derivatives as chiral ligands for transition metal catalysts or as organocatalysts in asymmetric reactions.

C-N Bond Forming Reactions: The primary amine group can participate in a wide array of catalytic C-N bond-forming reactions, such as Buchwald-Hartwig amination or Chan-Lam coupling, to construct more complex molecules.

Ring-Opening and Rearrangement Reactions: The fluorinated cyclohexane (B81311) ring could be a substrate for novel catalytic ring-opening or rearrangement reactions, providing access to a diverse range of acyclic and heterocyclic fluorinated compounds. The study of catalytic conversions of furfurals to cyclopentanones demonstrates the potential for such transformations. nih.gov

Advanced In Silico Methodologies for Predictive Modeling and Design

Computational chemistry will play a pivotal role in accelerating the discovery and development of applications for this compound. researchgate.net

Predictive Modeling of Physicochemical Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict key properties like pKa, bond dissociation energies, and conformational preferences, which are influenced by the fluorine atom. emerginginvestigators.org

Drug-Likeness and Pharmacokinetic Prediction: Computational tools can screen for "drug-likeness" based on criteria such as Lipinski's Rule of Five and predict ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov This allows for the early-stage identification of derivatives with favorable pharmacokinetic profiles. nih.gov

Molecular Docking and Virtual Screening: In silico molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes and receptors. researchgate.netnih.govmdpi.com This can guide the design of new, more potent bioactive compounds. researchgate.net Machine learning models are also being developed to predict properties like amine nucleophilicity with high throughput. acs.org

| In Silico Method | Application for this compound | Predicted Outcome |

| DFT Calculations | Determination of molecular geometry and electronic properties. emerginginvestigators.org | Understanding of reactivity and conformational stability. |

| ADME Prediction | Screening for drug-like properties. nih.gov | Identification of derivatives with good bioavailability. nih.gov |

| Molecular Docking | Virtual screening against protein targets. nih.gov | Prioritization of compounds for synthesis and biological testing. |

| Machine Learning | Prediction of reactivity and other properties. acs.org | Accelerated discovery of novel catalysts or bioactive molecules. acs.org |

Integration of Automated Synthesis and High-Throughput Characterization

To efficiently explore the chemical space around this compound, the integration of automated synthesis and high-throughput characterization will be essential.

Automated Synthesis Platforms: Liquid-handling robots can be used to perform a large number of reactions in parallel, varying substrates, catalysts, and reaction conditions. purdue.edu This allows for the rapid optimization of synthetic routes and the creation of diverse compound libraries. purdue.edu

High-Throughput Screening (HTS): HTS techniques can be employed to quickly assess the outcomes of reactions, including yield and enantiomeric excess. nih.gov For example, the use of fluorescent indicator displacement assays and circular dichroism can rapidly determine the concentration and stereochemical purity of chiral amines. nih.gov

Rapid Analysis Techniques: Desorption electrospray ionization mass spectrometry (DESI-MS) is a powerful tool for the rapid analysis of reaction mixtures directly from microtiter plates, significantly accelerating the screening process. purdue.edu

Unexplored Stereochemical Variants and Their Synthetic Utility

The this compound molecule possesses multiple stereocenters, leading to a number of possible stereoisomers. idc-online.comlibretexts.org

Stereoisomers: The molecule has three chiral centers (at carbons 1, 2, and 4), which means there are 2³ = 8 possible stereoisomers (four pairs of enantiomers). The relative stereochemistry (cis/trans) of the substituents on the cyclohexane ring will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. libretexts.orglibretexts.org

Stereoselective Synthesis: A key research direction will be the development of stereoselective synthetic methods to access each of these isomers in high purity. This could involve chiral auxiliaries, asymmetric catalysis, or the use of enzymes. acs.org

Conformational Analysis: The different stereoisomers will exist in various chair conformations. The interplay between the steric bulk of the ethyl group and the electronic effects of the fluorine and amine groups will determine the preferred conformation for each isomer. libretexts.org Understanding these conformational preferences is crucial for designing molecules with specific biological activities.

The exploration of these stereochemical variants will be critical, as different stereoisomers can have vastly different pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.